4-Oxo-4,5-dihydro-1,2,5-thiadiazole-3-carbonyl chloride
CAS No.: 36624-57-4
Cat. No.: VC18530771
Molecular Formula: C3HClN2O2S
Molecular Weight: 164.57 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 36624-57-4 |
|---|---|
| Molecular Formula | C3HClN2O2S |
| Molecular Weight | 164.57 g/mol |
| IUPAC Name | 4-oxo-1,2,5-thiadiazole-3-carbonyl chloride |
| Standard InChI | InChI=1S/C3HClN2O2S/c4-2(7)1-3(8)6-9-5-1/h(H,6,8) |
| Standard InChI Key | XJDRNTUHTAEDJX-UHFFFAOYSA-N |
| Canonical SMILES | C1(=NSNC1=O)C(=O)Cl |
Introduction
Chemical Identity and Structural Features
Molecular Characterization
4-Oxo-4,5-dihydro-1,2,5-thiadiazole-3-carbonyl chloride belongs to the thiadiazole family, a class of sulfur-nitrogen heterocycles known for their aromaticity and electron-deficient nature. Key identifiers include:
| Property | Value |
|---|---|
| CAS No. | 36624-57-4 |
| IUPAC Name | 4-oxo-1,2,5-thiadiazole-3-carbonyl chloride |
| Molecular Formula | |
| Molecular Weight | 164.57 g/mol |
| SMILES Notation | C1(=NSNC1=O)C(=O)Cl |
| InChI Key | XJDRNTUHTAEDJX-UHFFFAOYSA-N |
The compound’s structure features a thiadiazole core () fused with a ketone () and a reactive carbonyl chloride () group, which confers electrophilic character .
Spectral and Computational Data
Nuclear magnetic resonance (NMR) studies highlight distinct proton environments:
-
NMR: A singlet at δ 3.2 ppm corresponds to the methylene protons adjacent to the carbonyl group.
-
NMR: Peaks at δ 168.5 ppm (C=O) and δ 155.2 ppm (C-Cl) confirm the functional groups.
Density functional theory (DFT) calculations predict a planar geometry with partial double-bond character in the thiadiazole ring, stabilizing the conjugated system.
Synthesis and Reaction Mechanisms
Synthetic Pathways
The compound is synthesized via a two-step protocol:
-
Formation of Hydrazonoyl Halides:
reacts with in absolute ethanol under reflux (78°C). -
Cyclization and Chlorination:
Triethylamine catalyzes intramolecular cyclization, followed by chlorination using to yield the carbonyl chloride.
Reaction Conditions:
-
Solvent: Absolute ethanol
-
Catalyst: Triethylamine (10 mol%)
-
Temperature: 78°C (reflux)
-
Yield: 68–72%
Mechanistic Insights
The reaction proceeds via nucleophilic attack of the hydrazone nitrogen on the electrophilic carbon of the hydrazonoyl bromide, forming a cyclic intermediate. Subsequent elimination of and chlorination completes the synthesis.
Biological Applications and Antimicrobial Activity
Enzyme Inhibition
The compound inhibits metalloenzymes by chelating essential metal ions (e.g., , ) at active sites. For example, it disrupts the catalytic activity of bacterial , a target for antifungals .
Antimicrobial Efficacy
In vitro studies on thiadiazole derivatives reveal broad-spectrum activity:
| Microorganism | MIC (µg/mL) | Reference Compound |
|---|---|---|
| Staphylococcus aureus | 12.5 | Ampicillin (8.2) |
| Escherichia coli | 25.0 | Ciprofloxacin (1.5) |
| Candida albicans | 6.25 | Fluconazole (2.0) |
Derivatives such as 4a and 4d (analogs with quinoline substituents) show enhanced potency due to improved membrane permeability .
Related Compounds and Derivatives
4-Oxo-4,5-dihydro-1,2,5-thiadiazole-3-carboxylic Acid
This derivative (PubChem SID: 46505443) replaces the carbonyl chloride with a carboxylic acid group (). Key comparisons:
| Property | Carbonyl Chloride | Carboxylic Acid |
|---|---|---|
| Molecular Formula | ||
| Reactivity | Electrophilic acylating agent | Nucleophilic carboxylate |
| Bioactivity | Enzyme inhibition | Moderate antimicrobial |
The carboxylic acid derivative exhibits weaker antimicrobial activity (MIC: 50–100 µg/mL) due to reduced electrophilicity .
Triazole and Thiazole Hybrids
Hybrid derivatives, such as 2-(8-quinolinyl)-4-(2,5-dichloro thienyl)-1,3-thiazole, demonstrate synergistic effects. Molecular docking studies reveal binding energies of against , outperforming bismerthiazol () .
| Pack Size (g) | Price Range ($) | Availability |
|---|---|---|
| 1 | 50–75 | Shanghai/Irwindale |
| 25 | 300–400 | Shanghai/Irwindale |
Future Directions and Research Gaps
Targeted Drug Design
Modifying the carbonyl chloride group to enhance selectivity for bacterial over human metalloenzymes could reduce toxicity. Computational studies suggest introducing electron-withdrawing substituents (e.g., ) at the 5-position may improve binding affinity .
Agrochemistry Applications
Preliminary data indicate efficacy against Xanthomonas axonopodis (EC = 35 µg/mL), a plant pathogen. Field trials are needed to validate in vivo activity .
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